A Comprehensive Overview for Researchers and Drug Development Professionals
A Comprehensive Overview for Researchers and Drug Development Professionals
An In-depth Technical Guide to 4-Hexen-3-one: Chemical Properties, Structure, and Experimental Protocols
4-Hexen-3-one is an alpha,beta-unsaturated ketone that serves as a versatile intermediate in organic synthesis and is noted for its applications in the flavor and fragrance industry.[1][2] Its unique chemical structure, characterized by a conjugated enone system, dictates its reactivity and makes it a valuable building block for more complex molecules.[2][3] This guide provides a detailed examination of its chemical and physical properties, structural information, relevant experimental protocols, and known biological interactions.
Chemical and Physical Properties
4-Hexen-3-one is a colorless to pale yellow liquid with a characteristic pungent, fruity, and metallic odor.[1][3][4] The majority of its physical and chemical properties are well-documented and summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O | [1][5][6][7][8][] |
| Molecular Weight | 98.14 g/mol | [1][5][6][] |
| CAS Number | 2497-21-4 | [1][3][5][6][7][8] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Boiling Point | 135-137 °C | [][10] |
| Density | 0.858 g/mL at 25 °C | [10] |
| 0.855-0.861 g/mL at 20 °C | [4] | |
| Refractive Index | 1.440 (n20/D) | [10][11] |
| 1.437-1.443 at 20 °C | [4][5] | |
| Solubility | Slightly soluble in water; soluble in oil and ethanol | [1][3][5] |
| Flash Point | 34.44 °C (94.00 °F) | [4] |
Chemical Structure and Identification
4-Hexen-3-one is an enone, specifically (E)-hex-4-en-3-one, indicating a trans configuration for the carbon-carbon double bond, which is the predominant isomer.[5][6][7] The conjugated system of the carbonyl group and the double bond is the key to its chemical reactivity.[2]
| Identifier | Value | Source(s) |
| IUPAC Name | (E)-hex-4-en-3-one | [5][7][] |
| Synonyms | trans-4-Hexen-3-one, Ethyl 1-propenyl ketone | [1][7] |
| SMILES | CCC(=O)C=CC | [3][][10][12][13][14] |
| InChI Key | FEWIGMWODIRUJM-HWKANZROSA-N | [3][7][8][][10] |
| InChI | InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3,5H,4H2,1-2H3/b5-3+ | [7][8][][10] |
The cis-isomer, (Z)-4-hexen-3-one, also exists.[3][15]
Spectroscopic Data
Spectroscopic methods are crucial for the identification and structural elucidation of 4-Hexen-3-one.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR spectra are available for 4-Hexen-3-one.[5][12] The ¹H NMR spectrum of the trans isomer has been analyzed to determine coupling constants and provides detailed information about the proton environments.[16]
-
Infrared (IR) Spectroscopy : IR spectra are available and can be used to identify the characteristic vibrational frequencies of the functional groups, such as the C=O and C=C stretching of the enone system.[5][13] It is also used as a reference to monitor the oxidation of edible oils.[6]
-
Mass Spectrometry (MS) : Electron ionization mass spectra for 4-Hexen-3-one are available through databases like the NIST WebBook.[5][7][8] Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for identifying and quantifying 4-Hexen-3-one in various samples, including food and plant extracts.[3]
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 4-Hexen-3-one are critical for research and development.
A primary industrial method for synthesizing 4-Hexen-3-one is through the catalytic dehydration of 4-hydroxy-3-hexanone.[3][17][18] This process involves the elimination of a water molecule to form the conjugated double bond.[3]
Materials and Equipment:
-
4-hydroxy-3-hexanone (reactant)
-
Catalyst: Tungsten trioxide/Zirconia-Silica (WO₃/ZrO₂-SiO₂) or Molybdenum trioxide/Zirconia-Silica (MoO₃/ZrO₂-SiO₂)[18]
-
Fixed-bed reactor system
-
Gas chromatograph (for product analysis)
Procedure:
-
The catalyst (WO₃/ZrO₂-SiO₂ or MoO₃/ZrO₂-SiO₂) is loaded into a fixed-bed reactor. The molar ratio of the metallic components is crucial, for instance, W (or Mo):Zr:Si at (0.05-0.3):1:(5-50).[18]
-
The reactor temperature is maintained between 200-450 °C.[18]
-
The reactant, 4-hydroxy-3-hexanone, is introduced into the reactor at a liquid mass space velocity of 0.5-15 h⁻¹.[18]
-
The reactant vaporizes and passes over the catalyst bed, where the dehydration reaction occurs to form 4-Hexen-3-one.
-
The product stream is cooled, and the liquid product is collected.
-
The composition of the product is analyzed by gas chromatography to determine the conversion of the reactant and the selectivity for 4-Hexen-3-one.
This method is advantageous as it can achieve high catalyst activity and high space velocity at relatively low reaction temperatures.[18][19]
Caption: Synthesis workflow for 4-Hexen-3-one.
Reactivity and Biological Significance
The α,β-unsaturated ketone structure of 4-Hexen-3-one makes it susceptible to various chemical reactions, including Michael additions and Diels-Alder cycloadditions, rendering it a useful intermediate for creating more complex organic structures.[2]
As a volatile organic compound (VOC), 4-Hexen-3-one's fate in the atmosphere is governed by its reactions with OH radicals and Cl atoms.[3] In biological systems, its interactions are of growing interest to researchers.
-
Flavor and Fragrance: It interacts with olfactory and taste receptors to produce its characteristic fruity aroma and taste.[1]
-
Antibacterial Activity: Research has demonstrated that 4-Hexen-3-one exhibits inhibitory effects against certain bacteria. It has been identified as a component in key lime (Citrus aurantifolia) extract that shows activity against triple drug-resistant Helicobacter pylori.[3][10] Furthermore, it has been investigated for its potential anti-Mycobacterium tuberculosis activity.[10]
These findings suggest potential applications for 4-Hexen-3-one or its derivatives in the development of new therapeutic agents.
Caption: Interactions and applications of 4-Hexen-3-one.
Safety and Handling
4-Hexen-3-one is classified as flammable and may be harmful if swallowed.[4] It should be handled with care in a well-ventilated area, and appropriate personal protective equipment, including gloves and eye/face protection, should be worn.[4] For storage, it is recommended to keep it in a cool, dry place, with some suppliers suggesting storage at -20°C.[1]
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Hexen-3-one | 2497-21-4 | Benchchem [benchchem.com]
- 4. 4-hexen-3-one, 2497-21-4 [thegoodscentscompany.com]
- 5. 4-Hexen-3-one | C6H10O | CID 5365811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 4-Hexen-3-one [webbook.nist.gov]
- 8. 4-Hexen-3-one [webbook.nist.gov]
- 10. 4-Hexen-3-one = 92 2497-21-4 [sigmaaldrich.com]
- 11. trans-4-hexen-3-one [stenutz.eu]
- 12. 4-HEXEN-3-ONE(2497-21-4) 13C NMR spectrum [chemicalbook.com]
- 13. 4-HEXEN-3-ONE(2497-21-4) IR Spectrum [chemicalbook.com]
- 14. 4-HEXEN-3-ONE(2497-21-4) MS [m.chemicalbook.com]
- 15. 4-Hexen-3-one, (4Z)- | C6H10O | CID 5358374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Solved 2- The 1H NMR spectrum of trans-4-hexen-3-one is | Chegg.com [chegg.com]
- 17. Method for preparing 4-hexen-3-one by catalytic dehydration of 4-hydroxyl-3-hexanone - Eureka | Patsnap [eureka.patsnap.com]
- 18. CN103030541A - Production method of 4-hexene-3-one by catalyzed dehydration of 4-hydroxy-3-hexanone - Google Patents [patents.google.com]
- 19. CN103030548A - Method of 4-hydroxy-3-hexanone catalysis and dehydration - Google Patents [patents.google.com]
